molecular formula C11H16N4O2 B2364984 1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2305384-99-8

1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2364984
CAS No.: 2305384-99-8
M. Wt: 236.275
InChI Key: QNJWKWXHIIMEOR-UHFFFAOYSA-N
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Description

1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the 1,2,4-oxadiazole ring in the structure contributes to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of 1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Mechanism of Action

The mechanism of action of 1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, leading to the modulation of their activity . For example, the compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one can be compared with other 1,2,4-oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-3-11(16)15-6-4-14(5-7-15)8-10-12-9(2)17-13-10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJWKWXHIIMEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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